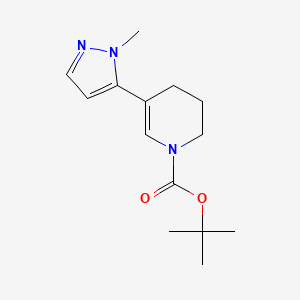
tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate
描述
Tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate, also known as TAK-448, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用机制
Tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate exerts its effects by selectively binding to and modulating the activity of certain ion channels and protein kinases. In particular, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been shown to bind to the TRPV1 channel and block its activity, thereby reducing pain perception. tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate also binds to certain calcium channels, such as the L-type calcium channel, and inhibits their activity, leading to a reduction in blood pressure. Finally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can inhibit the activity of certain protein kinases, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific ion channel or protein kinase that it targets. For example, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can reduce pain perception by blocking the activity of the TRPV1 channel, which is involved in nociception. tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can also reduce blood pressure by blocking the activity of certain calcium channels, which are involved in regulating vascular tone. Finally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can inhibit cell proliferation and survival by blocking the activity of certain protein kinases, which are involved in cell signaling pathways.
实验室实验的优点和局限性
One advantage of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is its high selectivity for certain ion channels and protein kinases, which allows for more precise modulation of their activity. Additionally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is its potential toxicity, as it can interact with other ion channels and protein kinases that are not its primary targets. Additionally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate may have off-target effects that could complicate data interpretation in lab experiments.
未来方向
There are several future directions for research on tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate. One area of interest is the development of more potent and selective analogs of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate that could be used in clinical trials for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate and its potential off-target effects. Finally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate could be used as a tool compound to study the role of specific ion channels and protein kinases in various disease states.
科学研究应用
Tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been studied extensively for its potential applications in various research fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception. tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has also been investigated for its potential use in treating hypertension and other cardiovascular diseases, as it can selectively block certain calcium channels that are involved in regulating blood pressure. Additionally, tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has been studied for its potential anticancer properties, as it can inhibit the activity of certain protein kinases that are involved in cell proliferation and survival.
属性
IUPAC Name |
tert-butyl 5-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-6-11(10-17)12-7-8-15-16(12)4/h7-8,10H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPYNIORCOENQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
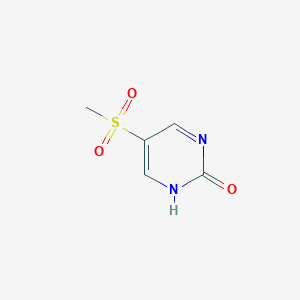
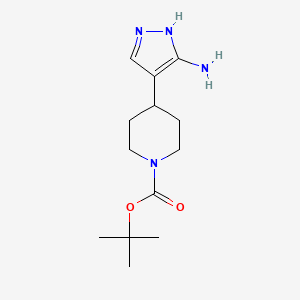
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)
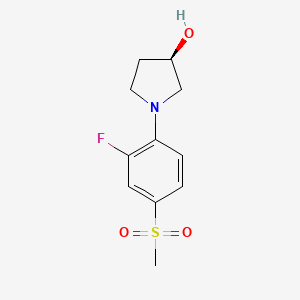
![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)
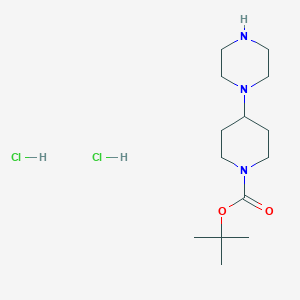
![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)